N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-22(23-19-6-8-20(9-7-19)24-14-16-29-17-15-24)18-4-10-21(11-5-18)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLFTULLFWSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of 4-aminophenylmorpholine with a suitable sulfonyl chloride, such as piperidine-1-sulfonyl chloride, under basic conditions to form the sulfonamide intermediate.
Coupling with Benzoyl Chloride: The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the benzamide or sulfonyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF), and room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent .
2. Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Specifically, it has been linked to the inhibition of enzymes associated with metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can be beneficial in treating conditions like metabolic syndrome, type 2 diabetes, and obesity by modulating cortisol metabolism .
3. Neurological Disorders
There is emerging evidence supporting the use of this compound in treating central nervous system disorders. Its potential effectiveness against mild cognitive impairment and early dementia, including Alzheimer's disease, is noteworthy. The ability to cross the blood-brain barrier could enhance its therapeutic profile in neurodegenerative diseases .
Biological Activities
1. Antibacterial Properties
The sulfonamide moiety present in this compound contributes to its antibacterial activity. Compounds with similar functional groups have been reported to exhibit significant antibacterial effects against various bacterial strains, indicating potential for development as antibiotic agents .
2. Pharmacological Effects
The compound's pharmacological profile includes activities such as:
- Analgesic Effects: Compounds containing piperidine structures are often associated with pain relief properties.
- Antidiabetic Effects: Due to its influence on glucose metabolism and insulin regulation, it may have applications in diabetes management.
- Anesthetic Properties: Similar compounds have shown effectiveness in anesthesia, suggesting potential applications in pain management during surgical procedures .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In Vitro Cytotoxicity Assay | Demonstrated significant cytotoxicity against breast cancer cell lines at low micromolar concentrations. | Supports further development as an anticancer therapeutic. |
| Enzyme Inhibition Study | Inhibited 11β-hydroxysteroid dehydrogenase type 1 activity by over 70%. | Potential application in metabolic syndrome treatment. |
| Neuroprotective Effects | Showed neuroprotective effects in animal models of Alzheimer's disease through modulation of neurotransmitter levels. | Indicates potential for treating neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves its ability to interact with specific molecular targets and pathways. The compound has been found to inhibit the activity of certain enzymes and proteins, such as proteases and kinases, which play a crucial role in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound’s core benzamide structure is shared with several analogs, but substituents dictate functional differences:
Key Observations :
- Morpholine vs. Piperazine/Pyrrolidine: The target compound’s morpholine group (a six-membered ring with one oxygen atom) may enhance solubility compared to momelotinib’s pyrimidinylamino group or ’s pyrrolidine sulfonyl (five-membered nitrogen ring) .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a piperidine sulfonamide moiety, which are known to enhance biological activity through various mechanisms. The IUPAC name for this compound is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 382.51 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors involved in tumor growth and metabolic pathways.
Antitumor Activity
Research has shown that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, a study evaluated a series of piperidine derivatives, revealing that some compounds inhibited the proliferation of HepG2 cancer cells with IC values as low as 0.25 μM. The mechanism involved cell cycle arrest mediated by the p53/p21 pathway, highlighting the potential of these compounds in cancer therapy .
Antidiabetic Potential
In addition to its anticancer properties, this compound may also exhibit antidiabetic effects. Compounds containing morpholine and piperidine structures have been associated with glucose regulation. For example, studies on similar derivatives showed significant inhibition of α-glucosidase and improved insulin sensitivity in diabetic models .
Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against various cancer cell lines. The results indicated that the compound effectively reduced cell viability in HepG2 cells and induced apoptosis through the activation of pro-apoptotic factors .
Study 2: Metabolic Regulation
Another investigation focused on the compound's role in metabolic regulation. In vitro assays demonstrated that the compound could enhance glucose uptake in muscle cells, suggesting its potential application in treating type 2 diabetes .
Summary of Biological Activities
Q & A
Advanced Research Question
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s coordination to zinc ions in active sites .
- MD Simulations : Run 100-ns trajectories to assess stability of piperidine-morpholine conformers in binding pockets .
- SAR Analysis : Compare docking scores of analogs with varying substituents to identify critical pharmacophores .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : Re-characterize batches via HPLC (>98% purity) and elemental analysis .
- Assay Standardization : Use cell lines with consistent passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®) .
- Structural Reanalysis : Revisit X-ray crystallography data (if available) to confirm stereochemistry and hydration states, as done in benzothiadiazine studies .
What role does the piperidine-sulfonyl group play in modulating biological activity?
Basic Research Question
The sulfonyl group acts as a hydrogen-bond acceptor, enhancing target binding (e.g., to serine proteases or kinases). Piperidine confers conformational flexibility, enabling adaptation to hydrophobic pockets.
Evidence : Analogous sulfonamides show improved IC₅₀ values (~10 nM) in enzyme inhibition assays compared to non-sulfonyl derivatives .
Experimental Design : Synthesize des-sulfonyl analogs and compare activity in dose-response assays .
How can researchers design stability studies for this compound under physiological conditions?
Advanced Research Question
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via UPLC-MS .
- Light/Thermal Stability : Expose solid samples to ICH Q1B conditions (e.g., 40°C/75% RH) and analyze by DSC/TGA .
- Metabolite ID : Use hepatocyte incubations with LC-HRMS to identify oxidative metabolites (e.g., N-oxidation of morpholine) .
What are the best practices for safe handling and storage of this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Storage : Keep at −20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
- Waste Disposal : Neutralize solutions with dilute NaOH and dispose via certified hazardous waste services .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?
Advanced Research Question
- Substituent Variation : Replace morpholine with pyrrolidine or thiomorpholine to assess steric/electronic effects .
- Bioisosteres : Introduce trifluoromethyl (CF₃) or methylsulfonyl (SO₂Me) groups to enhance target affinity, as seen in biphenyl analogs .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with IC₅₀ values .
What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?
Advanced Research Question
- Kinase Profiling : Use ADP-Glo™ kinase assays against a panel (e.g., EGFR, VEGFR2) to measure ATP-competitive inhibition .
- Cellular Efficacy : Test in Ba/F3 cells expressing mutant kinases, monitoring proliferation via MTT assays .
- Off-Target Screening : Employ thermal shift assays (TSA) to identify non-kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
